alpha-Galnac-teg-N3

Vue d'ensemble

Description

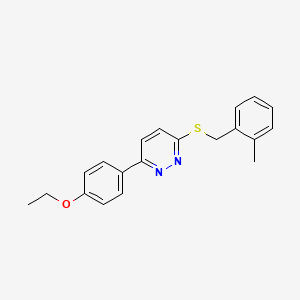

Alpha-Galnac-teg-N3 is a click chemistry reagent . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity . It plays a pivotal role in the precise transportation of pharmaceuticals to designated cells .

Synthesis Analysis

The synthesis of alpha-Galnac-teg-N3 involves the addition of GalNAc monomers in a serial manner . The activity of the antisense oligonucleotides improves as the number of GalNAc units increases . Phosphodiester linkages between the GalNAc units were found to be preferable to phosphorothioate linkages .Molecular Structure Analysis

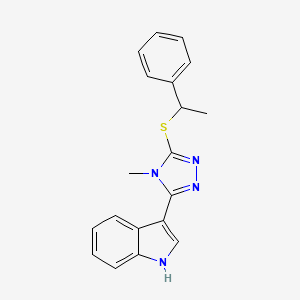

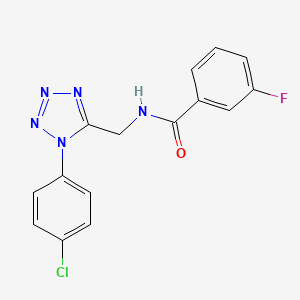

The molecular weight of alpha-Galnac-teg-N3 is 378.38 and its formula is C14H26N4O8 . It contains a total of 52 bonds, including 26 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 positively charged N, 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis

Alpha-Galnac-teg-N3 contains 3 multiple bonds, 3 double bonds, and 1 positively charged N, which may participate in various chemical reactions .Physical And Chemical Properties Analysis

Alpha-Galnac-teg-N3 is a solid, white to off-white compound . It is soluble in water (125 mg/mL) and DMSO (100 mg/mL) . It should be stored at -20°C for 3 years in powder form, and at -80°C for 6 months or -20°C for 1 month in solvent .Applications De Recherche Scientifique

Molecular Modeling of Glycosyltransferases

Research into the biosynthesis of oligosaccharide antigens, such as blood groups A and B, involves understanding the terminal alpha1-3 linked Gal or GalNAc sugar residues. Molecular modeling has been utilized to explore the enzyme mechanisms responsible for adding these residues, revealing insights into substrate and donor recognition, which are crucial for developing synthetic pathways and understanding disease mechanisms (Heissigerová et al., 2003).

Characterization of Human Alpha-N-Acetylgalactosaminidase

The study of human alpha-N-acetylgalactosaminidase, which cleaves alpha-N-acetylgalactosaminyl moieties from glycoconjugates, highlights the gene's role in Schindler disease. Understanding the molecular basis of such enzymes can inform therapeutic strategies for related disorders (Wang et al., 1990).

Analysis of Oligosaccharide Structures

Investigations into the structures of asparagine-linked oligosaccharides, such as those on the glycoprotein fetuin, provide detailed insights into carbohydrate biochemistry. These studies are critical for developing biomarkers and therapeutic agents targeting specific oligosaccharide structures (Cumming et al., 1989).

Enzymatic Modification and Recognition

Research on the enzymatic modification of oligosaccharides, such as the sialylation of terminal GalNAc residues, is fundamental to understanding cell surface modifications and interactions. These studies have implications for vaccine development, cancer therapy, and understanding microbial pathogenesis (Toivonen et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYIOTWDNWJXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 75534904 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2732160.png)

![4-Bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2732162.png)

![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2732164.png)

![[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2732166.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2732181.png)

![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)